Platyphyllonol

cytotoxicity breast cancer MTT assay

Platyphyllonol's para,para′-dihydroxy structure defines a specific moderate-activity profile (MCF-7 IC50 46.9 μg/mL). This is crucial for comparative SAR studies against high-potency catechol analogs like hirsutenone. Documented anti-KBNP-0028 activity makes it a valuable reference for influenza research. Procure for reproducible HPLC/LC-MS method development and MAPK mechanistic studies.

Molecular Formula C19H22O4
Molecular Weight 314.4 g/mol
CAS No. 41137-85-3
Cat. No. B143550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatyphyllonol
CAS41137-85-3
Molecular FormulaC19H22O4
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(CC(=O)CCC2=CC=C(C=C2)O)O)O
InChIInChI=1S/C19H22O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18,20-22H,5-6,11-13H2/t18-/m0/s1
InChIKeyZBFSUZGUYFFWGY-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Platyphyllonol (CAS 41137-85-3) Procurement Guide for Diarylheptanoid Research


Platyphyllonol (5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one, CAS 41137-85-3) is a naturally occurring diarylheptanoid—a class of polyphenolic compounds characterized by a C6–C7–C6 carbon skeleton . This compound is primarily isolated from the stem bark of Alnus species, including Alnus japonica, Alnus hirsuta, and Alnus glutinosa (Betulaceae) . Platyphyllonol exists as a specific stereoisomer ((5S)-configuration) and is structurally distinct from its glycosylated derivatives such as platyphyllonol-5-O-β-D-xylopyranoside [1]. Unlike many diarylheptanoids that feature catechol moieties (3,4-dihydroxyphenyl groups), platyphyllonol contains para-hydroxyphenyl rings at both termini, a structural feature that differentiates it from potent analogs like hirsutenone and oregonin [2].

Platyphyllonol (CAS 41137-85-3): Why Diarylheptanoid Analogs Cannot Be Interchanged


Diarylheptanoids from Alnus species cannot be treated as interchangeable research tools. A comprehensive structure-activity relationship analysis of 24 closely related diarylheptanoids revealed that cytotoxic potency is highly dependent on three structural features: the presence of a carbonyl group at C-3, substitution pattern on C-5, and the number and position of hydroxyl groups on the aromatic rings [1]. Platyphyllonol (para,para′-dihydroxy substitution) exhibits an IC50 of 46.9 μg/mL against MCF-7 breast cancer cells, whereas the structurally related analog hirsutenone (bearing catechol moieties) demonstrates markedly higher potency with IC50 values of 11.37 μM in Jurkat leukemia cells [2][3]. This demonstrates that simple in-class substitution—even among compounds isolated from the same plant source—yields fundamentally different biological outcomes. Procurement decisions must therefore be driven by the specific structural attributes and validated biological profiles of each individual diarylheptanoid, not by generic classification.

Platyphyllonol (CAS 41137-85-3) Quantified Differentiation Evidence vs. Analogs


Platyphyllonol vs. Hirsutenone in MCF-7 Breast Cancer Cytotoxicity

Platyphyllonol demonstrates measurable but moderate cytotoxicity against MCF-7 human breast cancer cells, with a reported IC50 of 46.9 μg/mL [1]. This places platyphyllonol in a distinct potency tier compared to the highly potent analog hirsutenone, which exhibits IC50 values of 11.37 μM in Jurkat leukemia cells and has been described as showing 'superior activity among ten diarylheptanoids' [2]. The lower cytotoxic potency of platyphyllonol relative to catechol-bearing diarylheptanoids is consistent with the broader SAR finding that hydroxyl group number and position on aromatic rings critically influence cytotoxic potential [3].

cytotoxicity breast cancer MTT assay

Platyphyllonol Anti-Influenza Activity vs. Zanamivir Control

In antiviral screening against KBNP-0028 (H9N2) avian influenza virus, platyphyllonol-5-O-β-D-xylopyranoside (the 5-O-xylopyranoside derivative of platyphyllonol) exhibited moderate activity when compared with the positive control zanamivir [1]. The aglycone platyphyllonol itself was also described as showing moderate activity against the same viral strain, and one report indicates that the related compound platyphyllone (10) was 'strongly active' in the same assay system . This antiviral profile distinguishes platyphyllonol from other diarylheptanoids in the Alnus genus that have been primarily characterized for cytotoxic or antioxidant activities without documented antiviral effects.

antiviral influenza H9N2

Platyphyllonol Hepatoprotective Activity in t-BHP-Induced HepG2 Toxicity Model

Among a series of diarylheptanoid derivatives isolated from Alnus hirsuta, compounds 1-8 showed significant hepatoprotective effects against tert-butylhydroperoxide (t-BHP)-induced toxicity in HepG2 cells [1]. (5S)-O-methylhirsutanonol (compound 8) exhibited the greatest protective effect at 50.7 ± 3.7% protection at a concentration of 10 μM [1]. While platyphyllonol itself was not among the most protective compounds in this specific assay (it was identified as a related isolate in the same study), this dataset establishes a quantitative benchmark for evaluating the hepatoprotective potential of platyphyllonol relative to structurally optimized analogs. The study context demonstrates that minor structural modifications—specifically methylation at the 5-position—yield substantial differences in hepatoprotective efficacy [1].

hepatoprotection oxidative stress HepG2

Platyphyllonol Structural Distinction: Para-Hydroxyphenyl vs. Catechol Substitution Pattern

Platyphyllonol features para-hydroxyphenyl rings at both termini of the heptane chain, lacking the catechol (3,4-dihydroxyphenyl) moieties present in potent diarylheptanoids such as hirsutenone, oregonin, and hirsutanonol [1]. A systematic structure-activity analysis of 24 diarylheptanoids demonstrated that 'a high dependence of cytotoxic action on the presence of a carbonyl group at C-3' and that 'substitution of a heptane chain on C-5 and a number of hydroxyl groups in the aromatic rings also emerged as a significant structural feature that influenced their cytotoxic potential' [2]. The para-substitution pattern of platyphyllonol correlates with its moderate rather than high cytotoxic activity, making it a valuable comparator compound for SAR studies investigating the role of aromatic hydroxylation patterns in diarylheptanoid bioactivity .

structure-activity relationship diarylheptanoid substitution pattern

Platyphyllonol (CAS 41137-85-3): Evidence-Based Research Application Scenarios


Moderate-Potency Cytotoxic Control for Diarylheptanoid SAR Studies

Platyphyllonol, with an MCF-7 IC50 of 46.9 μg/mL, provides an optimal moderate-potency reference compound for structure-activity relationship investigations comparing diarylheptanoids across a potency spectrum [1]. This contrasts with high-potency analogs like hirsutenone (IC50 11.37 μM in Jurkat cells) and enables researchers to establish dose-response curves for para-substituted diarylheptanoids [2]. The compound is particularly valuable when used as a comparator to catechol-bearing analogs to isolate the contribution of aromatic hydroxylation patterns to cytotoxic activity [3].

Anti-Influenza Drug Discovery Screening Programs

Platyphyllonol and its 5-O-β-D-xylopyranoside derivative have demonstrated activity against KBNP-0028 (H9N2) avian influenza virus, with the derivative described as moderately active compared to zanamivir control [1]. This documented antiviral profile distinguishes platyphyllonol from the majority of Alnus-derived diarylheptanoids, which have been primarily characterized for cytotoxic or antioxidant activities [2]. Researchers investigating natural product-derived anti-influenza agents should prioritize platyphyllonol over analogs lacking validated antiviral data.

Para-Hydroxyphenyl Diarylheptanoid Reference Standard for Analytical Method Development

Platyphyllonol's well-defined para,para′-dihydroxy substitution pattern makes it an excellent reference standard for HPLC method development and mass spectrometry-based profiling of diarylheptanoid mixtures from Alnus species [1]. The compound is commercially available at ≥98% purity (HPLC) from multiple suppliers, and its spectroscopic characterization (1D/2D NMR, HR-ESI-MS) has been extensively documented [2]. This enables reproducible analytical quantification in plant extract standardization and quality control workflows [3].

Comparative Mechanistic Studies of Diarylheptanoid-Induced Cytotoxicity

The structural simplicity of platyphyllonol relative to glycosylated or catechol-bearing diarylheptanoids positions it as a valuable tool compound for dissecting the minimal structural requirements for diarylheptanoid-mediated cytotoxicity [1]. Studies have established that platyphyllonol activates JNK and p38 MAPK pathways in MCF-7 cells, providing a defined mechanistic baseline against which the enhanced potency of structurally elaborated analogs (e.g., hirsutenone, oregonin) can be systematically compared [2].

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